molecular formula C15H17N3O3 B3482182 methyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-4-methylbenzoate

methyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-4-methylbenzoate

Cat. No.: B3482182
M. Wt: 287.31 g/mol
InChI Key: UWYYJOVSFQZESP-UHFFFAOYSA-N
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Description

Methyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-4-methylbenzoate is a complex organic compound featuring a pyrazole ring and a benzoate ester. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrazole ring, known for its biological activity, and the benzoate ester, which can undergo various chemical transformations, makes this compound a versatile building block in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-4-methylbenzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reduction of the carbonyl group in the amide linkage can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : The aromatic ring in the benzoate ester can undergo electrophilic substitution reactions. For example, nitration can be performed using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid and sulfuric acid for nitration.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro groups or other electrophiles onto the aromatic ring.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-4-methylbenzoate serves as a precursor for more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The pyrazole ring is known for its biological activity, including anti-inflammatory and anticancer properties. This compound can be used in the development of new drugs targeting specific enzymes or receptors involved in disease pathways .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The biological activity of methyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-4-methylbenzoate is primarily due to its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation . The benzoate ester can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[(1H-pyrazol-4-yl)carbonyl]amino}-4-methylbenzoate: Lacks the dimethyl groups on the pyrazole ring, which may affect its biological activity and reactivity.

    Methyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-benzoate: Lacks the methyl group on the benzoate ring, potentially altering its chemical properties and applications.

Uniqueness

Methyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-4-methylbenzoate is unique due to the presence of both the dimethylpyrazole and the methylbenzoate moieties. This combination provides a balance of hydrophilic and lipophilic properties, enhancing its versatility in various chemical and biological applications.

Properties

IUPAC Name

methyl 3-[(1,3-dimethylpyrazole-4-carbonyl)amino]-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-9-5-6-11(15(20)21-4)7-13(9)16-14(19)12-8-18(3)17-10(12)2/h5-8H,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYYJOVSFQZESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CN(N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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